3-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol
Description
3-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol, also known as Combretastatin A-1, is a naturally occurring stilbenoid derived from the African bush willow Combretum caffrum. Its IUPAC name reflects its structural features: a central benzene-1,2-diol core substituted with a methoxy group at position 3 and a (Z)-configured ethenyl bridge linked to a 3,4,5-trimethoxyphenyl group at position 6 . This compound is a potent antineoplastic agent, primarily acting as a microtubule destabilizer and inhibitor of the Wnt/β-catenin signaling pathway, making it effective in disrupting tumor vasculature .
Properties
IUPAC Name |
3-methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O6/c1-21-13-8-7-12(16(19)17(13)20)6-5-11-9-14(22-2)18(24-4)15(10-11)23-3/h5-10,19-20H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSYSJSHVJULID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium in Suzuki-Miyaura coupling .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
3-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials and as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of 3-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol involves its interaction with specific molecular targets and pathways. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, affecting cell division and exhibiting anti-cancer properties . The compound may also interact with other proteins and enzymes, influencing various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Combretastatin A-1 Derivatives
(a) 3-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)-Z-ethylene]-[1,2]benzoquinone (Compound 5)
- Structural Features: Oxidation of Combretastatin A-1’s vicinal diol yields a benzoquinone intermediate. The diol groups are replaced by a quinone moiety, while retaining the ethenyl bridge and methoxy substituents .
- Key Findings : This compound exhibited rapid decomposition (indicated by color changes from blue to black), suggesting instability under oxidative conditions. Its instability limits therapeutic utility compared to the parent compound .
(b) Water-Soluble Amino Acid Prodrug Conjugates
- Structural Features: Prodrugs such as (20), (21), and (23) incorporate Boc-protected amino acids (e.g., serine, glycine) to enhance solubility. The diol groups of Combretastatin A-1 are replaced with amide linkages .
- Key Findings : These derivatives retain anticancer activity while improving bioavailability. For example, compound 23 demonstrated enhanced water solubility and stability in physiological conditions .
Stilbenoid Analogues
(a) (E)-4-(2-(Naphthalen-1-yl)vinyl)benzene-1,2-diol (Compound 1) and (E)-4-(2-(Pyren-2-yl)vinyl)benzene-1,2-diol (Compound 5)
- Structural Features: These trans-stilbenoids replace the 3,4,5-trimethoxyphenyl group of Combretastatin A-1 with extended aromatic systems (naphthalene, pyrene) while retaining the diol core .
- Key Findings : These compounds exhibit extended fluorescence lifetimes (>10 ns) when bound to amyloid fibrils, making them valuable probes for studying neurodegenerative diseases. Their fluorescence properties differ significantly from Combretastatin A-1, which lacks intrinsic fluorescence .
(b) 3'-Hydroxypterostilbene
- Structural Features : (E)-4-(3,5-Dimethoxystyryl)benzene-1,2-diol replaces the 3,4,5-trimethoxyphenyl group with a 3,5-dimethoxyphenyl moiety .
- Key Findings: This compound shows anticancer activity via apoptosis induction but is less potent than Combretastatin A-1 (GI₅₀ values in the micromolar range vs. nanomolar for Combretastatin A-1) .
Benzothiophene-Based Analogues
(a) (Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 32)
- Structural Features : A benzothiophene ring replaces the central benzene diol core, and an acrylonitrile group substitutes the ethenyl bridge .
- Key Findings : Compound 32 demonstrated potent anticancer activity (GI₅₀ <10 nM against 60 human cancer cell lines) and overcame P-glycoprotein-mediated drug resistance, a common limitation of Combretastatin A-1 .
(b) (Z)-5-[2-(Benzo[b]thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)ethenyl]-1H-tetrazole (Compound II)
- Structural Features : Incorporates a tetrazole ring and benzothiophene system while retaining the 3,4,5-trimethoxyphenyl group .
- Key Findings : X-ray crystallography revealed a planar benzothiophene ring and hydrogen-bonded chains, contributing to its stability. Anticancer activity is comparable to Combretastatin A-1 but with improved synthetic accessibility .
Oxyresveratrol
- Structural Features: 4-[2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,3-diol lacks methoxy groups and has a resorcinol core instead of a catechol .
- Key Findings: Primarily known for antioxidant and anti-inflammatory properties, Oxyresveratrol lacks significant antineoplastic activity, highlighting the critical role of methoxy substituents in Combretastatin A-1’s cytotoxicity .
Comparative Data Table
Biological Activity
3-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its antibacterial, antifungal, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features multiple methoxy groups and a diol functional group, which may contribute to its biological activity.
Antibacterial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, a study focusing on monomeric alkaloids reported varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several derivatives were documented:
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.0195 | E. coli |
| Compound B | 0.0048 | Bacillus mycoides |
| Compound C | 0.0098 | C. albicans |
These findings suggest that the presence of specific functional groups enhances antibacterial efficacy .
Antifungal Activity
The antifungal potential of this compound was evaluated in a context similar to that of its antibacterial activity. The following table summarizes the antifungal activity observed in related compounds:
| Compound | MIC (mg/mL) | Fungal Strain |
|---|---|---|
| Compound D | 0.0048 | C. albicans |
| Compound E | 0.039 | Aspergillus niger |
These results underscore the importance of structural modifications in achieving potent antifungal activity .
Anticancer Activity
Research into the anticancer properties of phenolic compounds has revealed promising results. A study highlighted the cytotoxic effects of various phenolic derivatives on cancer cell lines:
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound F | 10 | MCF-7 (breast cancer) |
| Compound G | 15 | HeLa (cervical cancer) |
The presence of methoxy groups is believed to enhance the lipophilicity and bioavailability of these compounds, contributing to their anticancer effects .
Case Studies
- Study on Antimicrobial Properties : A comprehensive study investigated the antimicrobial properties of several methoxy-substituted phenolic compounds, including derivatives similar to this compound. The results indicated that compounds with multiple methoxy substitutions showed enhanced activity against both bacterial and fungal strains .
- Cytotoxicity Evaluation : A case study assessed the cytotoxic effects of various phenolic compounds on different cancer cell lines. The results demonstrated that methoxy-substituted phenols exhibited significant cytotoxicity compared to their non-methylated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
